(4-(Furan-2-carbonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Furan-2-carbonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone, also known as FHPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
(4-(Furan-2-carbonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone exerts its inhibitory effects by binding to the ATP-binding site of its target kinases, thereby disrupting their activity. It also blocks the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor protein, IκBα. Furthermore, this compound prevents the accumulation of reactive oxygen species and the subsequent activation of apoptotic pathways, leading to neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to inhibit cancer cell proliferation and migration, reduce inflammation, and protect neurons against oxidative stress-induced cell death. It has also been found to modulate the expression of several genes involved in these processes.
Advantages and Limitations for Lab Experiments
(4-(Furan-2-carbonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is a small molecule inhibitor that can be easily synthesized and purified, making it a valuable tool for studying the role of its target kinases in various biological processes. However, its specificity for PAK4 and NF-κB may limit its use in certain experiments where other kinases or transcription factors are involved.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of (4-(Furan-2-carbonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone. One possible direction is to investigate its efficacy in combination with other anti-cancer or anti-inflammatory agents. Another direction is to explore its neuroprotective effects in animal models of neurodegenerative diseases. Additionally, the development of more specific and potent inhibitors targeting PAK4 and NF-κB may provide new opportunities for drug discovery.
Synthesis Methods
(4-(Furan-2-carbonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone can be synthesized using a multi-step process involving the reaction of furan-2-carbonyl chloride with piperazine, followed by the addition of 6-hydroxypyrimidine-4-carboxylic acid and subsequent cyclization. The final product is obtained through purification and characterization techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
(4-(Furan-2-carbonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit several kinases such as PAK4, which plays a crucial role in cancer cell proliferation and migration. This compound has also been found to inhibit the inflammatory response by blocking the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In addition, this compound has been shown to protect neurons against oxidative stress-induced cell death, making it a promising candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c19-12-8-10(15-9-16-12)13(20)17-3-5-18(6-4-17)14(21)11-2-1-7-22-11/h1-2,7-9H,3-6H2,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPARLMBMWLGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.